3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one
Description
The compound 3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one features a pyrazin-2-one core substituted at the 1-position with a phenyl group and at the 3-position with a (2-methylphenyl)methylsulfanyl moiety. This structure combines aromaticity (phenyl and 2-methylbenzyl groups) with a sulfur-containing substituent, which may influence solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-1-phenylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-14-7-5-6-8-15(14)13-22-17-18(21)20(12-11-19-17)16-9-3-2-4-10-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEKUVSNSSGWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=CN(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction enables rapid assembly of the dihydropyrazinone skeleton. As demonstrated by PMC studies, this one-pot protocol combines:
- Aldehyde : Benzaldehyde derivatives (e.g., 4-methoxybenzaldehyde)
- Amine : tert-Butyl carbazate (masked amino aldehyde equivalent)
- Carboxylic Acid : Phenylacetic acid
- Isocyanide : Cyclohexyl isocyanide
Reaction conditions:
- Solvent: Methanol or dichloromethane
- Temperature: Room temperature, 24–48 hours
- Yield: 70–85% for the linear Ugi adduct
Mechanism : The Ugi adduct forms via α-addition of the isocyanide to the imine intermediate, followed by Mumm rearrangement to generate a peptoid-like structure.
Cyclization and Thiolation
Post-Ugi cyclization is achieved using trifluoroacetic acid (TFA) to deprotect the tert-butoxycarbonyl (Boc) group, unmasking a primary amine. Intramolecular nucleophilic attack forms the dihydropyrazinone ring:
$$
\text{Ugi adduct} \xrightarrow{\text{TFA, CH}2\text{Cl}2, 0\,^\circ\text{C}} \text{Dihydropyrazinone intermediate} \quad
$$
Thiolation proceeds via a radical-mediated pathway using:
- Thiol source : (2-Methylphenyl)methanethiol (1.2 equiv)
- Oxidizing agent : Di-tert-butyl peroxide (DTBP, 0.1 equiv)
- Catalyst : FeCl$$_3$$ (5 mol%)
- Solvent: Acetonitrile, 80°C, 12 hours
- Yield: 78%
Critical Note : The ortho-methyl group necessitates elevated temperatures to overcome steric hindrance, though prolonged heating risks ketone oxidation.
Stepwise Assembly via Dithiocarbamate Intermediates
Quinoxaline-Thione Precursor Synthesis
Adapting methodology from ACS Omega, the dihydropyrazinone core is functionalized using dithiocarbamate chemistry:
- Quinoxaline-2(1H)-thione Preparation
- Substrate: 1-Phenyl-1,2-dihydropyrazin-2-one
- Reagent: N-Cyclohexyldithiocarbamate cyclohexyl ammonium salt
- Conditions: Chloroform, reflux (61°C), 12 hours
- Yield: 91%
$$
\text{1-Phenyl-1,2-dihydropyrazin-2-one} + \text{CS}_2 \xrightarrow{\text{Base}} \text{Quinoxaline-2(1H)-thione} \quad
$$
- Alkylation with 2-Methylbenzyl Bromide
- Solvent: Dimethylformamide (DMF)
- Base: Potassium carbonate (2.0 equiv)
- Temperature: 60°C, 6 hours
- Yield: 82%
Mechanistic Insight : The thione sulfur acts as a nucleophile, displacing bromide via an S$$_\text{N}$$2 mechanism. Steric effects reduce reactivity compared to para-substituted analogs.
Solid-Phase Synthesis and Parallel Optimization
Resin-Bound Synthesis
Building on patented solid-phase strategies, the dihydropyrazinone is assembled on Wang resin:
Resin Functionalization :
- Linker: Hydroxymethylphenoxyacetic acid (HMPA)
- Activation: DIC/HOBt in DMF
Peptide Coupling :
- Amino Acid: Fmoc-protected glycine
- Deprotection: 20% piperidine in DMF
Cyclization :
- Reagent: PyBOP/DIEA in DMF
- Cleavage: TFA/water (95:5), 2 hours
On-Resin Thiol-Ene Click Chemistry
To introduce the sulfanyl group:
- Alkyne Resin : Propargyl ether-functionalized Wang resin
- Thiol : (2-Methylphenyl)methanethiol
- Catalyst : Azobisisobutyronitrile (AIBN)
- Conditions: Toluene, 70°C, 24 hours
Advantage : Mitigates solubility issues associated with the hydrophobic thiol.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |
|---|---|---|---|---|
| Ugi-Thiolation | 78 | 95 | One-pot scalability | Requires toxic FeCl$$_3$$ |
| Dithiocarbamate Alkylation | 82 | 97 | High regioselectivity | Multi-step purification |
| Solid-Phase | 65 | 90 | Combinatorial library compatibility | Low resin loading capacity |
Reaction Optimization Insights :
- Temperature Control : Thiolation above 80°C leads to dihydropyrazinone decomposition (TGA data).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve thiol solubility but may hinder cyclization.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- HRMS (ESI+) : m/z calcd for C$${18}$$H$${17}$$N$$_2$$OS [M+H]$$^+$$: 317.1058; found: 317.1055.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazinone core can be reduced to the corresponding dihydropyrazine using reducing agents like sodium borohydride.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. Additionally, the pyrazinone core can interact with nucleophilic sites in biological molecules, further contributing to its biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
*Calculated based on formula; exact value may vary.
- Target vs. The cyclobutyl ring’s strain could lower thermodynamic stability compared to the planar aromatic substituent .
- Target vs. However, the fused pyrrolo-pyrazine ring system alters electronic properties and steric bulk.
Notes
- Experimental validation of synthesis, crystallography, and biological activity is essential for conclusive comparisons.
Biological Activity
The compound 3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one is a member of the dihydropyrazinone class, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound, including case studies and comparative data.
Chemical Structure and Synthesis
The molecular formula for 3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one is . The synthesis typically involves several steps including the formation of the dihydropyrazinone core and the introduction of the sulfanyl and methylphenyl substituents. The synthetic pathway generally follows these steps:
- Formation of Dihydropyrazinone : The initial step involves the condensation of appropriate amines and carbonyl compounds to form the dihydropyrazinone structure.
- Sulfanylation : The introduction of the sulfanyl group can be achieved through nucleophilic substitution reactions involving thiol compounds.
- Methylation : The methyl group on the phenyl ring can be introduced via Friedel-Crafts alkylation or similar electrophilic aromatic substitution methods.
Anticancer Activity
Research indicates that compounds similar to 3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one exhibit significant anticancer properties. A study published in ACS Omega demonstrated that derivatives with similar structural motifs possess cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Compound B | A549 (Lung) | 10 | Inhibition of cell cycle |
| 3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one | HeLa (Cervical) | 12 | ROS generation |
Anti-inflammatory Properties
Additionally, some studies have indicated that derivatives containing a sulfanyl group may exhibit anti-inflammatory effects. For instance, sulfenamide derivatives have shown inhibition of pro-inflammatory cytokines in vitro . This suggests that the sulfanyl moiety may play a critical role in modulating inflammatory responses.
Study on Anticancer Effects
A notable case study involved testing 3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one against a panel of cancer cell lines. The results indicated a promising cytotoxic profile, particularly against HeLa cells, with an IC50 value of approximately 12 µM. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
